molecular formula C14H13NO3 B1428722 methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate CAS No. 345264-02-0

methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate

Cat. No. B1428722
M. Wt: 243.26 g/mol
InChI Key: ALUMSXHHLXAQTD-UHFFFAOYSA-N
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Patent
US09000005B2

Procedure details

In one aspect, Step 1 is the reaction of lilolidine with oxalyl chloride in an inert solvent and methanol to form compound C. In one aspect, the amount of oxalyl chloride used with respect to lilolidine is about 1.0 to about 1.2 equivalents. In another aspect, the amount of oxalyl chloride to lilolidine is about 1.05 equivalents.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:10][N:9]2[CH:11]=[CH:12][C:7]3=[C:8]2[C:3](=[CH:4][CH:5]=[CH:6]3)[CH2:2]1.[C:13](Cl)(=[O:17])[C:14](Cl)=[O:15].[CH3:19][OH:20]>>[C:12]1([C:13](=[O:17])[C:14]([O:20][CH3:19])=[O:15])[C:7]2=[C:8]3[C:3](=[CH:4][CH:5]=[CH:6]2)[CH2:2][CH2:1][CH2:10][N:9]3[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=CC=CC3=C2N(C1)C=C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CN2CCCC3=CC=CC1=C23)C(C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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